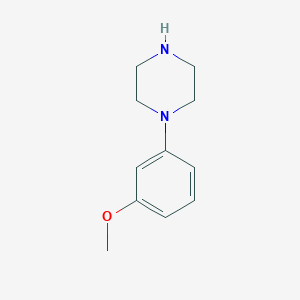
1-(3-Methoxyphenyl)piperazine
概要
説明
1-(3-メトキシフェニル)ピペラジンは、分子式C11H16N2Oを持つピペラジン誘導体です。化学、生物学、医学など、さまざまな分野で応用されていることが知られています。この化合物は、ピペラジン部分に結合したフェニル環にメトキシ基が存在することを特徴としています。
2. 製法
合成経路と反応条件
1-(3-メトキシフェニル)ピペラジンは、いくつかの方法によって合成できます。一般的な方法の1つは、適切な触媒の存在下で、3-メトキシアニリンをピペラジンと反応させる方法です。反応は通常、エタノールやメタノールなどの溶媒中で還流条件下で行われます。 生成物は、再結晶またはカラムクロマトグラフィーによって精製されます .
工業生産方法
工業的には、1-(3-メトキシフェニル)ピペリジンの合成には、連続フロー合成などのよりスケーラブルな方法が用いられる場合があります。このアプローチにより、高純度と高収率を維持しながら、大量の化合物を効率的に生産することができます。 自動化システムと最適化された反応条件の使用により、一貫性と再現性が確保されます .
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Methoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and reproducibility .
化学反応の分析
反応の種類
1-(3-メトキシフェニル)ピペラジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化され、対応するキノンまたはその他の酸化された誘導体を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができ、還元されたアミンまたはアルコールを生成します。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。通常、制御された温度下で、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。反応は通常、エタノール、メタノール、またはテトラヒドロフランなどの溶媒中で行われます。
置換: ハロゲン、アルキル化剤、アシル化剤。反応には多くの場合、塩基または酸触媒の存在が必要であり、還流条件下で行われます.
生成される主な生成物
酸化: キノン、酸化された誘導体。
還元: 還元されたアミン、アルコール。
科学的研究の応用
1-(3-メトキシフェニル)ピペラジンは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 特に神経伝達物質系の文脈において、生体経路と相互作用の研究に用いられます。
医学: 特定の受容体のリガンドとしての役割や、神経機能への影響など、潜在的な治療効果について調査されています。
作用機序
1-(3-メトキシフェニル)ピペリジンの作用機序には、神経伝達物質受容体などの特定の分子標的との相互作用が含まれます。それはさまざまな受容体部位でアゴニストまたはアンタゴニストとして作用し、セロトニンやドーパミンなどの神経伝達物質の放出と再取り込みに影響を与えます。 神経伝達物質活性のこの調節は、さまざまな生理学的および心理学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
- 1-(2-メトキシフェニル)ピペラジン
- 1-(4-メトキシフェニル)ピペラジン
- 1-フェニルピペラジン
- 1-(2-ピリジル)ピペラジン
独自性
1-(3-メトキシフェニル)ピペラジンは、フェニル環上のメトキシ基の特定の位置が、その化学反応性と生物活性を影響を与える可能性があるため、ユニークです。 1-(2-メトキシフェニル)ピペラジンや1-(4-メトキシフェニル)ピペラジンなどの異性体と比較して、3-メトキシ誘導体はさまざまな受容体に対して異なる結合親和性と選択性を示す可能性があり、異なる薬理学的プロファイルを生成します .
特性
IUPAC Name |
1-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIBVWUXWNYTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166809 | |
| Record name | N-(3-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-71-7, 16015-70-6 | |
| Record name | 1-(3-Methoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-METHOXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LCP52962G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-(3-Methoxyphenyl)piperazine influence its activity at the serotonin 5-HT2C receptor?
A: Research suggests that the conformation of this compound plays a crucial role in its interaction with the serotonin 5-HT2C receptor. Specifically, a conformation where the piperazine ring and the phenyl ring are approximately co-planar is hypothesized to be the "activating" conformation for this receptor. [] This hypothesis was supported by comparing the predicted activities of two novel 5-HT2C ligands, 1-(2-methoxyphenyl)piperazine and this compound, with their experimentally determined activities. [] The 3-methoxy substitution on the phenyl ring likely influences the molecule's preferred conformation and thus its ability to interact with and activate the 5-HT2C receptor.
Q2: What is the role of this compound in the synthesis of naftopidil?
A: this compound serves as a key intermediate in the synthesis of naftopidil. [] The synthesis involves reacting 1-naphthol and epichlorohydrin in the presence of a phase transfer catalyst. This resulting product then directly reacts with this compound to yield naftopidil. This synthetic route is considered advantageous due to its simplicity, mild reaction conditions, and ease of product purification. []
Q3: What spectroscopic data is available for the characterization of this compound hydrochloride?
A: The synthesized this compound hydrochloride was characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, and proton nuclear magnetic resonance (1H-NMR) spectroscopy. [] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively, confirming its successful synthesis.
Q4: Are there alternative synthetic routes to produce this compound?
A: While the provided research highlights a specific synthetic route using diethyl amine as the starting material, [] alternative methods might exist. Exploring different synthetic pathways could potentially offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research and development in synthetic organic chemistry are crucial to identifying and optimizing more efficient and sustainable routes for producing this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
![Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)](/img/structure/B98867.png)
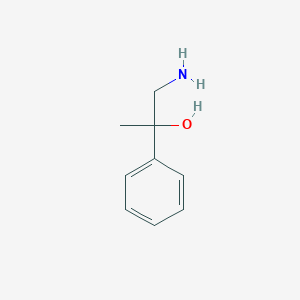
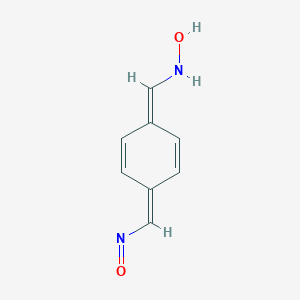
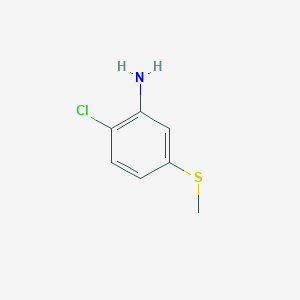
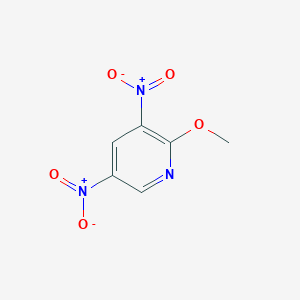



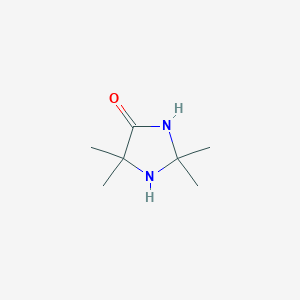
![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)


